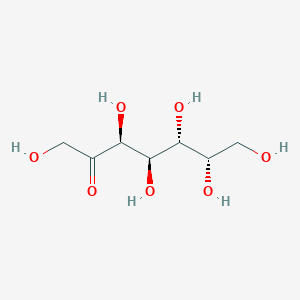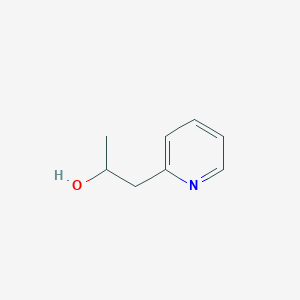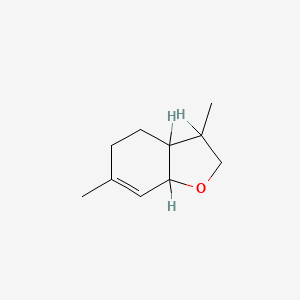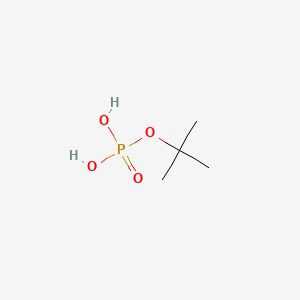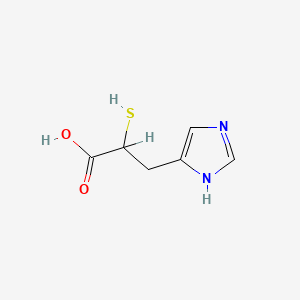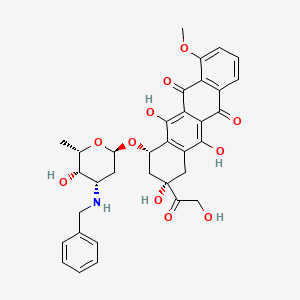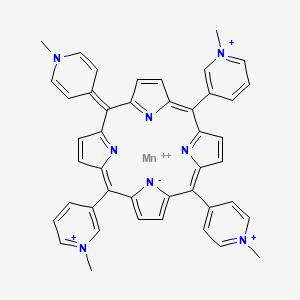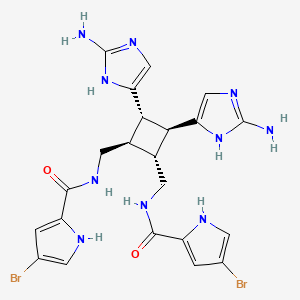
Sceptrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sceptrin is a member of pyrroles and a secondary carboxamide.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Sceptrin, a marine natural compound, has presented unique challenges and opportunities in the realm of chemical synthesis. It was first synthesized in 2004 by Baran, Zografos, and O'Malley, marking a significant achievement due to its novel chemical features and biological activity. The synthesis process highlighted innovative methods like chemo- and regioselective halogenation and a mild sequence for 2-aminoimidazole formation (Baran, Zografos, & O'Malley, 2004). Additionally, later studies by Nguyen and Jamison in 2020 demonstrated a four-step synthesis of sceptrin, emphasizing the compound's potential for further chemical exploration and application (Nguyen & Jamison, 2020).
Biological Activities and Potential Applications
Sceptrin has been studied for its biological activities and potential therapeutic applications. In 2009, Ciprés et al. discovered that sceptrin inhibits cell motility in various cancer cell lines without exhibiting toxicity at effective concentrations. This finding suggests its potential as a lead molecule for cancer therapy and as a tool for studying cell motility mechanisms (Ciprés et al., 2009). In a different context, sceptrin's antimicrobial properties were investigated by Bernan et al. in 1993, demonstrating its bacteriostatic and bactericidal effects on Escherichia coli, suggesting its potential as an antimicrobial agent (Bernan, Roll, Ireland, Greenstein, Maiese, & Steinberg, 1993).
Nano-Antibiotic Formulations
In recent advancements, sceptrin has been incorporated into nanoformulations. A 2022 study by An et al. introduced sceptrin-Au nano-aggregates (SANA), demonstrating superior antibiotic and antibiofilm activities against drug-resistant Gram-negative bacteria. This innovation signifies sceptrin's role in developing next-generation nano-antibiotics and clinical applications (An, Kang, Koh, Park, Oh, & Kim, 2022).
Propriétés
Numéro CAS |
79638-16-7 |
|---|---|
Nom du produit |
Sceptrin |
Formule moléculaire |
C22H24Br2N10O2 |
Poids moléculaire |
620.3 g/mol |
Nom IUPAC |
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H24Br2N10O2/c23-9-1-13(27-3-9)19(35)29-5-11-12(6-30-20(36)14-2-10(24)4-28-14)18(16-8-32-22(26)34-16)17(11)15-7-31-21(25)33-15/h1-4,7-8,11-12,17-18,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34)/t11-,12-,17-,18-/m1/s1 |
Clé InChI |
YPZNLFZLPZWWAD-GWIYSAMLSA-N |
SMILES isomérique |
C1=C(NC=C1Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
SMILES |
C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
SMILES canonique |
C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
Synonymes |
sceptrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



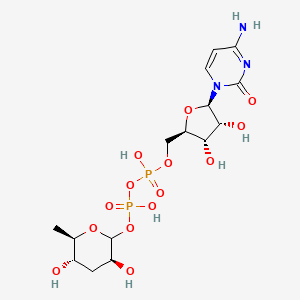
![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)
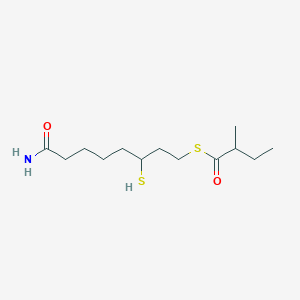
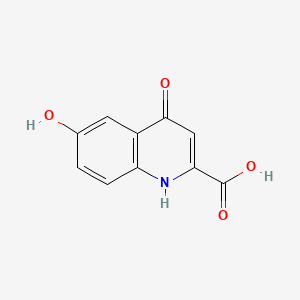
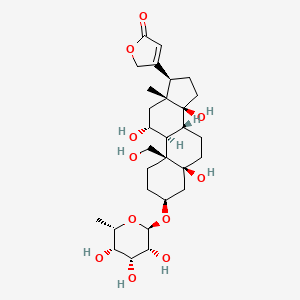
![N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)
![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)
